molecular formula C19H21NO4 B562554 rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one CAS No. 1292840-26-6

rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one

Cat. No. B562554
M. Wt: 332.411
InChI Key: BXLPJKGEJVAHON-CBXZRGHLSA-N
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Description

“rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one” is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 332.4111. It is used as a labeled intermediate in the synthesis of Reboxetine1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is known to be an intermediate in the synthesis of Reboxetine1.



Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H21NO41. However, the specific structural details, such as bond lengths and angles, are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s known to be an intermediate in the synthesis of Reboxetine1, but the exact reactions it undergoes in this process are not specified.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and solubility, are not provided in the search results. The molecular weight is known to be 332.4111.


Scientific Research Applications

1. Imaging and Neurotransmitter Studies

Rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one, a compound related to reboxetine, has been used in imaging studies, particularly positron emission tomography (PET). These compounds are useful in exploring the norepinephrine transporter (NET) system, which plays a significant role in neurological functions and disorders. Studies have synthesized and utilized various analogs of reboxetine, including those with modifications like C-11 methylation, for PET imaging. These studies contribute to a better understanding of the NET system in various clinical and research contexts (Lin & Ding, 2004).

2. Synthesis and Stereochemistry

The synthesis and stereochemistry of compounds like rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one have been a focus of several studies. These research efforts involve understanding the chiral synthesis, resolution, and potential applications of these compounds. For instance, the resolution of diastereoisomers and the synthesis of enantiomerically pure forms have been essential in developing selective norepinephrine reuptake inhibitors. Such studies are crucial in medicinal chemistry, particularly in the context of developing antidepressants (Prabhakaran et al., 2004).

3. Pharmacokinetics and Drug Development

Research into the pharmacokinetics and potential therapeutic applications of compounds like rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one is an active area. Studies have looked into the hemodynamic effects of related compounds, their enantiomers, and their pharmacokinetics in various animal models. This research is fundamental for understanding how these compounds behave in biological systems, which is critical for drug development (Denolle et al., 1999).

4. Catalytic and Chemical Reactions

The utility of rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one extends to catalytic and chemical reactions. Studies have explored its use in various synthetic pathways, demonstrating its versatility as a chemical intermediate. This includes its role in enantioselective syntheses and its potential in creating other pharmacologically active compounds (Son & Lee, 2013).

Safety And Hazards

The safety and hazard information for this compound is not available in the search results. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the use or study of this compound are not specified in the search results. Given its role as an intermediate in the synthesis of Reboxetine1, future research may involve its optimization for this process or its replacement with more efficient alternatives.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

(6R)-6-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)/t17-,19-/m1/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLPJKGEJVAHON-CBXZRGHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@@H]([C@H]2CNC(=O)CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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